

molecular weight and formula of 4-Bromo-2,N,N-trimethylaniline

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Compound of Interest

Compound Name: 4-Bromo-2,N,N-trimethylaniline

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An In-depth Technical Guide to 4-Bromo-2,N,N-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **4-Bromo-2,N,N-trimethylaniline**, a halogenated tertiary amine that serves as a valuable intermediate in organic synthesis. Its structural features make it a versatile building block for the development of more complex molecules, particularly in the pharmaceutical and materials science sectors. This guide summarizes its core physicochemical properties and outlines a plausible synthetic pathway based on established chemical transformations.

Core Compound Data

The fundamental properties of **4-Bromo-2,N,N-trimethylaniline** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value
Chemical Formula	C ₉ H ₁₂ BrN
Molecular Weight	214.11 g/mol [1] (alternatively 214.10 g/mol [2] [3])
CAS Number	50638-49-8 [1]
Alternate Names	(4-Bromo-2-methyl-phenyl)-dimethyl-amine [1] , 4-bromanyl-N,N,2-trimethyl-aniline [2]

Experimental Protocols: Synthesis and Analysis

While a definitive, peer-reviewed protocol for the direct synthesis of **4-Bromo-2,N,N-trimethylaniline** is not readily available in the public domain, a logical and effective two-step synthetic route can be proposed. This pathway involves the bromination of a substituted aniline, followed by exhaustive methylation of the primary amine.

Step 1: Synthesis of 4-Bromo-2-methylaniline

This initial step focuses on the regioselective bromination of 2-methylaniline (o-toluidine). The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. To achieve para-selectivity, a common strategy involves the protection of the amine functionality, followed by bromination and deprotection. A patent for a similar process outlines the following key transformations[\[1\]](#).

- **Amine Protection:** 2-methylaniline is reacted with acetic anhydride to form N-(2-methylphenyl)acetamide. This moderates the activating effect of the amine and provides steric hindrance to favor para-substitution.
- **Bromination:** The protected intermediate, N-(2-methylphenyl)acetamide, is then subjected to electrophilic bromination using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride[\[1\]](#). This step yields N-(4-bromo-2-methylphenyl)acetamide.
- **Deprotection (Hydrolysis):** The acetyl protecting group is removed by acid-catalyzed hydrolysis, typically by refluxing with concentrated hydrochloric acid in a solvent like dioxane,

to yield the desired 4-Bromo-2-methylaniline[1].

Step 2: N,N-dimethylation of 4-Bromo-2-methylaniline

The second step involves the conversion of the primary amine in 4-Bromo-2-methylaniline to a tertiary dimethylamine. A common and effective method for this transformation is reductive amination.

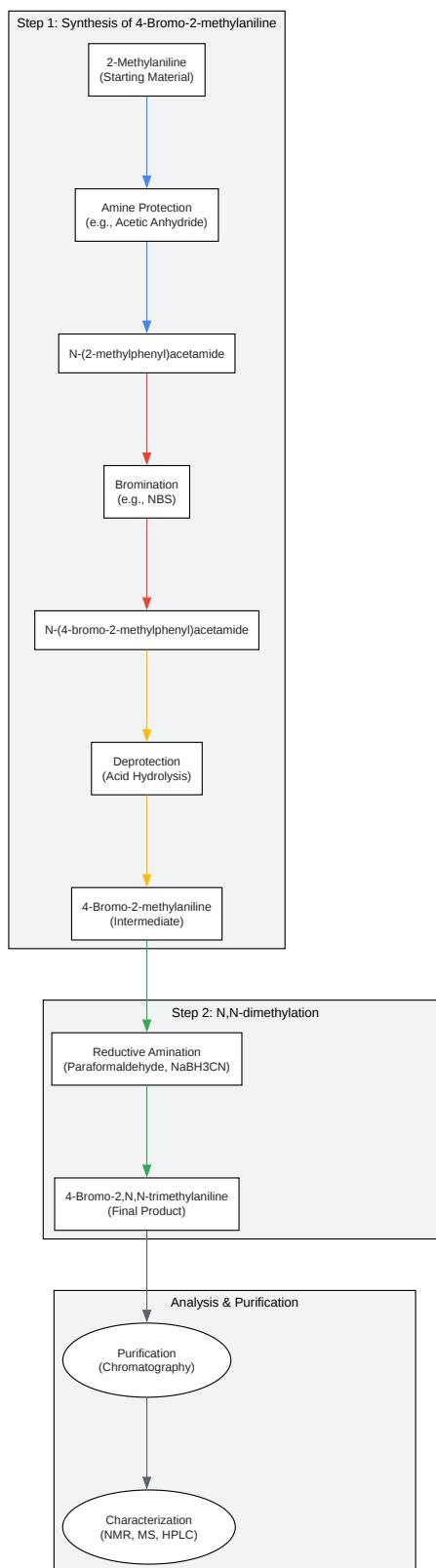
- **Reaction Mixture:** 4-Bromo-2-methylaniline is mixed with an excess of paraformaldehyde and a reducing agent, such as sodium cyanoborohydride, in a suitable solvent like tetrahydrofuran (THF)[3].
- **Acid Catalysis:** The reaction is catalyzed by the dropwise addition of glacial acetic acid[3].
- **Reaction Conditions:** The mixture is heated (e.g., to 50°C) and stirred for several hours to ensure the reaction goes to completion[3].
- **Workup and Purification:** Upon cooling, the reaction is quenched and partitioned between an organic solvent (like diethyl ether) and a basic aqueous solution (such as saturated sodium bicarbonate) to neutralize the acid and remove water-soluble byproducts. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure **4-Bromo-2,N,N-trimethylaniline**.

Analytical Characterization:

The identity and purity of the synthesized **4-Bromo-2,N,N-trimethylaniline** would be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be employed to assess purity, often using a reverse-phase column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid[4]. Structural confirmation is typically achieved through spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the correct molecular structure and mass.

Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis for **4-Bromo-2,N,N-trimethylaniline**.

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Caption: Proposed synthetic pathway for **4-Bromo-2,N,N-trimethylaniline**.

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